5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Description
5-[2-(Methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a 2-(methylsulfanyl)phenyl group at position 5, and a hydrosulfide (-SH) moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial and antifungal properties .
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c1-20-13-10-6-5-9-12(13)14-16-17-15(19)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNWAQRZLATJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5-[2-(Methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of significant interest in medicinal chemistry and pharmacological research. This article explores its applications, particularly in the fields of antimicrobial activity, antiviral properties, and potential anticancer effects.
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains and fungi.
Case Studies
- A study reported that derivatives of triazoles showed significant inhibition against both Gram-positive and Gram-negative bacteria. Specific compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .
- Another investigation highlighted the compound's antifungal activity against common pathogens, suggesting its potential for treating fungal infections.
Antiviral Properties
The compound has also been evaluated for its antiviral activity against several viruses.
Research Findings
- In vitro studies demonstrated that certain triazole derivatives possess antiviral effects against viruses such as Herpes Simplex Virus (HSV) and Influenza A. The synthesized compounds showed promising results with MIC values indicating effective inhibition .
- A notable example includes a derivative that exhibited an EC50 value of 20–40 μM against the Influenza A H3N2 virus, showcasing its potential as an antiviral agent .
Anticancer Potential
The anticancer properties of triazole derivatives are being actively researched.
Research Insights
- A series of compounds related to this compound were tested against various cancer cell lines in the National Cancer Institute (NCI) screening program. Some derivatives demonstrated significant cytotoxicity against multiple human tumor cell lines with GI50 values ranging from 1.9 to 3.0 μM .
| Cell Line | GI50 Value (μM) | Cancer Type |
|---|---|---|
| NCI-H460 | 1.9 | Lung |
| MCF7 | 2.5 | Breast |
| HT29 | 3.0 | Colon |
Mechanism of Action
The mechanism of action of 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrosulfide group can participate in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide can be contextualized by comparing it with analogous triazole derivatives. Below is a detailed analysis:
Structural Variations and Substituent Effects
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide (CAS: 338982-45-9) Key Differences: Replaces the 2-(methylsulfanyl)phenyl group with a 4-chlorobenzylsulfanyl moiety and introduces an isopropyl group at position 3.
2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole Key Differences: Incorporates a benzothiazole ring linked via a methylene bridge to the triazole core. Impact: The benzothiazole moiety introduces planar aromaticity, facilitating π–π interactions.
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide (CAS: 315702-27-3)
- Key Differences : Features an acetamide side chain with a 3-hydroxypropyl group and a benzothiazole-sulfanylmethyl substituent.
- Impact : The hydroxypropyl group enhances hydrophilicity, improving solubility, while the acetamide moiety may participate in hydrogen bonding with enzyme active sites .
Physical and Crystallographic Properties
- Crystal Packing : The target compound’s molecular packing involves C–H⋯N interactions (3.48 Å) and π–π stacking (3.32 Å interplanar distance), similar to benzothiazole-containing analogs. However, its methylsulfanyl group introduces unique torsional angles (63.86° between triazole and phenyl planes) .
- Thermal Stability : Derivatives with bulkier substituents (e.g., isopropyl in CAS 338982-45-9) exhibit higher melting points due to increased van der Waals interactions .
Data Tables
Table 2: Key Crystallographic Parameters ()
| Parameter | Value for Target Compound | Value for Benzothiazole Analog |
|---|---|---|
| C–H⋯N Distance (Å) | 3.4819 | 2.7570 |
| π–π Stacking Distance (Å) | 3.3222 | 3.1852 |
| Dihedral Angle (Triazole/Ph) | 63.86° | 76.96° |
Biological Activity
5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The molecular formula is , and its structure features a triazole ring substituted with phenyl and methylsulfanyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄S₃ |
| Molecular Weight | 356.44 g/mol |
| CAS Number | 339015-44-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring followed by the introduction of the methylsulfanyl and phenyl groups through nucleophilic substitution reactions.
Antimicrobial Properties
Research has shown that various triazole derivatives exhibit significant antimicrobial activity. A study evaluating the antimicrobial efficacy of related compounds indicated that many derivatives possess moderate to high activity against both gram-positive and gram-negative bacteria as well as fungi. Specifically:
- In Vitro Studies : Compounds were tested using serial dilution methods to determine their Minimum Inhibitory Concentration (MIC). The results highlighted that compounds with similar structures to this compound displayed promising antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. For instance, studies have explored the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The results suggested that certain triazole derivatives can inhibit AChE activity effectively, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antimicrobial Screening : A series of synthesized triazole derivatives were screened for their antimicrobial activity. Results indicated that compounds with a similar structural framework exhibited varying degrees of effectiveness against common bacterial strains .
- Enzyme Activity Studies : Research involving kinetic parameters showed that specific derivatives could inhibit AChE activity in vitro, suggesting potential applications in neuropharmacology .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the substituent groups on the triazole ring significantly influence biological activity, guiding future synthesis efforts towards more potent derivatives.
Q & A
Basic: What are the optimal synthetic routes for 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide?
Methodological Answer:
The compound can be synthesized via a two-step reaction:
Step 1: React 2-benzothiazole hydrazine (0.01 mol) with phenyl isothiocyanate (0.01 mol) in ethanol (25 mL) in the presence of sodium ethoxide (0.01 mol) at room temperature for 30 minutes.
Step 2: Add methyl iodide (0.015 mol) to the mixture, stir for 30 minutes, and reflux for 1 hour. The product precipitates as a white solid (75% yield) and is recrystallized from ethanol .
Characterization:
- IR Spectroscopy : Key peaks include Ar–CH (3050–3100 cm⁻¹), aliphatic C–H (2900–2950 cm⁻¹), and C=O (1680 cm⁻¹).
- NMR : NMR (DMSO-d6) shows SCH₃ (δ 2.46 ppm), CH₂ (δ 4.20 ppm), and aromatic protons (δ 7.20–8.10 ppm). NMR confirms C=O (δ 165.2 ppm) and triazole/benzothiazole carbons .
Advanced: How do structural features such as dihedral angles and intermolecular interactions influence the compound’s crystallographic behavior?
Data-Driven Analysis:
-
Dihedral Angles : The triazole ring forms angles of 63.86° (vs. phenyl) and 76.96° (vs. benzothiazole), creating a non-planar geometry that affects packing efficiency .
-
Intermolecular Interactions :
-
Crystal Data :
Parameter Value Space Group Cell Volume 797.05 ų Z 2 R-factor 0.028
Implications : The distorted geometry and strong intermolecular interactions may influence solubility and thermal stability, critical for formulation studies.
Basic: What computational and experimental methods are recommended for validating the compound’s structure?
Methodological Answer:
- X-ray Crystallography :
- Spectroscopy :
Advanced: How can researchers resolve discrepancies in bond angle measurements for triazole derivatives?
Analytical Approach:
- Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to compare bond angles. For example:
- A search for C–C–C angles in methylene-linked triazoles yields 445 entries (106–122°, mean 114° ±5°). Restricting to benzothiazole derivatives narrows the range to 109.6–112.9° .
- Software Validation : Re-refine data using SHELXL with different weighting schemes or constraints to assess angle sensitivity to refinement parameters .
Advanced: What strategies can mitigate challenges in synthesizing high-purity batches?
Optimization Strategies:
- Reagent Ratios : Excess methyl iodide (1.5 eq.) ensures complete alkylation of the triazole thiol intermediate .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to remove byproducts like unreacted hydrazine or disulfide dimers.
- Reaction Monitoring : Employ TLC or HPLC-DAD to track intermediate formation (e.g., piperidinium salts in related triazoles) .
Advanced: How do substituent variations at the triazole 4-position affect biological activity?
Structure-Activity Relationship (SAR) Insights:
- Phenyl vs. Alkyl Substituents : Introducing phenyl at the 4-position enhances π-stacking but may reduce solubility. For example, potassium salts of 4-phenyl derivatives show higher actoprotective activity than alkyl analogs (Table 4 in ).
- Electron-Withdrawing Groups : Substituents like Cl or CF₃ (e.g., in N-(2-chlorophenyl) derivatives) improve stability but may alter binding affinity in antimicrobial assays .
Basic: What are the key metrics for assessing crystallographic data quality?
Quality Control Parameters:
- R-Factors : (0.028) and (0.086) should align with IUCr standards (<0.05 for high-resolution data) .
- Completeness : Ensure >95% data completeness up to θ = 25°.
- ADP Validation : Check anisotropic displacement parameters for non-H atoms to exclude disorder .
Advanced: How can computational modeling complement experimental data for this compound?
Integrated Workflow:
DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G(d,p) level to compare with X-ray bond lengths/angles .
Molecular Dynamics (MD) : Simulate packing interactions in amorphous/crystalline states to predict solubility .
Docking Studies : Model interactions with biological targets (e.g., 5-HT receptors) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
